Meptazinol

Description

Historical Context of Meptazinol Discovery and Development

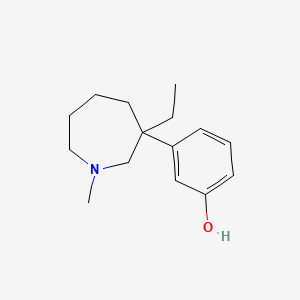

This compound was first developed in the 1970s by the pharmaceutical company Wyeth. wikipedia.orgpatsnap.com The primary goal of its development was to create an effective analgesic for moderate to severe pain. wikipedia.orgpatsnap.com Chemically, this compound is identified as (RS)-3-(3-Ethyl-1-methylazepan-3-yl)phenol. wikipedia.org It is structurally a 3-phenylazepane (B1371516) derivative, which distinguishes it from other phenazepanes like ethoheptazine (B1218578) and proheptazine, which are 4-phenylazepanes. wikipedia.org The molecule contains a single chiral carbon atom, allowing for the existence of two stereoisomers and a racemic mixture. ecddrepository.org The synthesis of this compound can be achieved from starting materials such as 1,3-cyclohexanedione (B196179) and N-methylcaprolactam through a multi-step process. acs.org

Evolution of Research Perspectives on this compound's Unique Pharmacological Profile

The scientific understanding of this compound's pharmacology has evolved considerably since its inception. Initially, it was broadly classified as an opioid-type analgesic with mixed agonist-antagonist properties. ecddrepository.orgnih.gov This classification placed it in a category of opioids with a potentially lower dependence liability compared to full mu-opioid receptor agonists like morphine. wikipedia.org

| Compound | Sodium Shift Index | Receptor Activity Profile |

|---|---|---|

| Morphine | 22.5 | Full Agonist |

| This compound | 8.7 | Partial Agonist |

| Naloxone | 1.6 | Antagonist |

The analgesic action of this compound was also determined to be primarily mediated through a supraspinal mechanism, meaning it acts within the brain rather than at the spinal cord level. ecddrepository.orgnih.gov This was demonstrated in studies where the analgesic activity of this compound was eliminated by spinal transection in animal models. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(3-ethyl-1-methylazepan-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLICHNCFTLFZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59263-76-2 (hydrochloride) | |

| Record name | Meptazinol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048543 | |

| Record name | Meptazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54340-58-8 | |

| Record name | Meptazinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54340-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meptazinol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meptazinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meptazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meptazinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPTAZINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Y7S5JKZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Receptor Interactions

Mu-Opioid Receptor Agonism and Partial Agonism

Meptazinol functions as a partial agonist at the mu-opioid receptor idrblab.netctdbase.org. This distinguishes it from full agonists, as its intrinsic activity at the receptor is submaximal. The partial agonist nature of this compound is theorized to contribute to a potentially different side effect profile compared to full mu-opioid agonists, by activating the receptor to a lesser extent idrblab.net.

Ligand binding studies are fundamental to characterizing the interaction between a compound and its target receptors, providing insights into affinity, selectivity, and receptor density. These studies involve the use of radiolabeled ligands to quantify binding to specific receptor sites.

Table 1: Qualitative Selectivity Profile of this compound at Opioid Receptors

| Receptor Subtype | Affinity/Selectivity | Reference |

| Mu-1 Opioid | High Affinity, Selective | guidetopharmacology.org |

| Other Opioid Subtypes (e.g., Delta, Kappa) | Lower Affinity/Poor Displacement | guidetopharmacology.org |

Competitive binding assays are a standard methodology used to determine the affinity of unlabeled compounds for a receptor site. In these assays, a fixed concentration of a radiolabeled ligand (radioligand) is incubated with varying concentrations of an unlabeled test compound, such as this compound. The extent to which the unlabeled compound displaces the radioligand from the receptor is measured. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half maximal inhibitory concentration). This IC50 value can then be converted to a Ki (inhibition constant) value, which represents the equilibrium dissociation constant of the unlabeled ligand from the receptor, reflecting its binding affinity. Common radioligands used in opioid receptor studies include [3H]dihydromorphine and other [3H]-labeled opiates or opioid peptides guidetopharmacology.org.

Saturation binding experiments are employed to determine the total number of receptor binding sites (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for a receptor. These studies involve incubating increasing concentrations of a radioligand with a receptor preparation until equilibrium is reached. The Kd value represents the concentration of ligand at which half of the receptors are occupied, indicating the ligand's affinity for the receptor (a lower Kd signifies higher affinity). The Bmax value reflects the maximum number of binding sites available in the tissue or cell preparation. In the context of this compound, saturation studies have also contributed to the understanding that its sensitive binding corresponds to the high-affinity mu-1 binding site guidetopharmacology.org.

Table 2: Key Binding Parameters in Radioligand Binding Assays

| Parameter | Description | Relevance to Ligand Binding |

| Kd (Equilibrium Dissociation Constant) | Concentration of ligand that occupies half of the receptor sites at equilibrium. | Reflects the affinity of the ligand for the receptor; lower Kd indicates higher affinity. |

| Bmax (Maximum Binding) | Total number of receptor binding sites in a given sample. | Indicates the density or concentration of receptors available for binding. |

| IC50 (Half Maximal Inhibitory Concentration) | Concentration of an unlabeled compound that inhibits 50% of the specific binding of a radioligand. | Used in competitive binding assays to determine the potency of a competitor in displacing a radioligand. |

| Ki (Inhibition Constant) | Equilibrium dissociation constant for an unlabeled inhibitor in a competitive binding assay. | A measure of the binding affinity of the unlabeled compound, derived from IC50. |

Preclinical studies have provided compelling evidence for this compound's selective activity at the mu-1 opioid receptor subtype. This compound is recognized as a mu-1 selective opioid analgesic guidetopharmacology.org.

One key piece of evidence comes from studies utilizing naloxonazine, a mu-1 selective opioid antagonist. Treatment with naloxonazine 24 hours prior to this compound administration has been shown to attenuate this compound's analgesic effects in preclinical models, such as the mouse writhing and rat tail-flick assays guidetopharmacology.org. This sensitivity to a mu-1 selective antagonist strongly supports this compound's preferential action at this subtype.

Furthermore, research suggests a supraspinal mechanism for this compound's analgesic activity in certain species. For instance, spinal transection in mice has been observed to completely eliminate the analgesic activity of high doses of this compound in the tail-flick assay, indicating that its effects are mediated at sites above the spinal cord guidetopharmacology.org.

In comparative studies, this compound has been shown to differ significantly from full mu-opioid agonists like morphine. At equianalgesic doses, this compound (e.g., 10 mg/kg i.v.) has been found to have no significant effects on arterial blood oxygen (pO2) or carbon dioxide (pCO2) levels, whereas morphine (e.g., 3.5 mg/kg i.v.) significantly lowers pO2 and raises pCO2 guidetopharmacology.org. Importantly, when this compound is co-administered with morphine, it does not reverse the respiratory depressant actions caused by morphine alone. This characteristic further distinguishes this compound from other mixed agonist/antagonists and reinforces the concept of its mu-1 selective mechanism for its opioid actions guidetopharmacology.org.

Molecular and Cellular Mechanisms of Action

G-Protein Coupled Receptor Signaling Pathways

Mu-opioid receptors belong to the superfamily of G-protein coupled receptors (GPCRs), which detect extracellular molecules and initiate intracellular responses guidetopharmacology.org. Upon ligand binding, GPCRs undergo conformational changes that facilitate the exchange of GDP for GTP on the alpha-subunit of an associated heterotrimeric G-protein complex guidetopharmacology.orgwikipedia.orgplos.org. This activation leads to the dissociation of the GTP-bound Gα subunit from the Gβγ dimer, allowing both components to interact with downstream intracellular effectors, such as enzymes or ion channels guidetopharmacology.orgwikipedia.orgplos.org. Mu-opioid receptors are predominantly coupled to inhibitory Gαi/o proteins frontiersin.orguniprot.orgnih.gov.

Adenylate Cyclase Inhibition and cAMP Modulation

A primary signaling consequence of mu-opioid receptor activation, particularly through Gαi coupling, is the inhibition of adenylate cyclase. This enzyme is responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger nih.govnih.gov. Consequently, the activation of MORs by agonists like this compound leads to a decrease in intracellular cAMP levels nih.govnih.gov. This reduction in cAMP contributes to the analgesic effects by modulating neuronal excitability and neurotransmitter release.

Activation of Intracellular Signaling Cascades (e.g., MAPK pathways, PI3K/Akt)

While G-protein coupled receptors, including mu-opioid receptors, are known to engage various intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways and the Phosphoinositide 3-kinase (PI3K)/Akt pathway, direct evidence specifically detailing this compound's activation of these pathways via the mu-opioid receptor is not extensively documented in the provided research findings. General MOR activation by other agonists like DAMGO, morphine, and fentanyl has been shown to induce PI3K, Akt, and STAT3 activation, which are critical for processes like cell proliferation and migration in certain cell types. The ERK pathway, a component of MAPK signaling, can be activated by MORs in a G-protein-dependent or β-arrestin-dependent manner. However, specific data on this compound's direct influence on these particular cascades through MOR remains limited in the available literature.

Role of β-Arrestin in Receptor Desensitization

Beta-arrestins (β-arrestins) play a pivotal role in regulating G-protein coupled receptor signaling by mediating both receptor desensitization and internalization plos.org. Following agonist-induced activation, GPCRs are often phosphorylated by G-protein receptor kinases (GRKs), which increases their affinity for β-arrestins plos.org. The binding of β-arrestins to these phosphorylated receptors sterically hinders their coupling to cognate G-proteins, thereby terminating G-protein-mediated signaling plos.org. Furthermore, β-arrestins act as adaptors, recruiting the GPCRs to clathrin-coated pits for endocytosis and subsequent internalization into intracellular endosomes, where they remain uncoupled from G-proteins plos.org. Opioid analgesics, including this compound, can differ in their efficacy to induce arrestin recruitment to the mu-opioid receptor, influencing the extent and duration of receptor desensitization frontiersin.orguniprot.org.

Ligand-Specific Voltage Sensitivity of Mu-Opioid Receptors

The activity of the mu-opioid receptor (MOR) exhibits ligand-specific modulation in response to changes in membrane potential, a phenomenon known as ligand-specific voltage sensitivity frontiersin.orguniprot.org. This characteristic is particularly relevant given that MORs are expressed in excitable cells, such as neurons, where membrane voltage dynamically fluctuates uniprot.org. Understanding these ligand-specific interactions provides valuable insights into the molecular determinants of opioid function and can inform the development of more refined analgesics frontiersin.orguniprot.org.

Differential Effects on Gαi Activation

This compound demonstrates a distinct voltage-dependent effect on Gαi activation. Studies using Förster resonance energy transfer (FRET)-based single-cell recordings under voltage clamp conditions have shown that this compound induces a voltage-dependent decrease in Gαi activation upon depolarization of the membrane potential (e.g., to +30 mV) frontiersin.orguniprot.org. This behavior contrasts with that of other opioid agonists, such as morphine, which typically cause an increase in Gαi activation under depolarizing conditions frontiersin.orguniprot.org. This differential effect highlights a key aspect of this compound's interaction with the mu-opioid receptor, distinguishing its functional profile from that of other opioids. The applied agonist concentrations in these studies are typically chosen to induce approximately the same Gαi activation level, allowing for a focused analysis of voltage-sensitive behavior frontiersin.org.

Table 1: Differential Effects on Gαi Activation by Opioid Ligands Upon Depolarization

| Opioid Ligand | Effect on Gαi Activation Upon Depolarization (+30 mV) | Reference |

| This compound | Decrease | frontiersin.orguniprot.org |

| Fentanyl | Decrease | frontiersin.orguniprot.org |

| Methadone | Decrease | frontiersin.orguniprot.org |

| Morphine | Increase | frontiersin.orguniprot.org |

| Buprenorphine | Increase | uniprot.org |

| Pethidine | Increase | uniprot.org |

| Etorphine | Increase | uniprot.org |

| DAMGO | Increase | uniprot.org |

| Tramadol | Increase | uniprot.org |

| PZM21 | Increase | uniprot.org |

| Loperamide | Decrease | frontiersin.orguniprot.org |

| TRV130 | Decrease | frontiersin.orguniprot.org |

| SR17018 | No apparent voltage sensitivity | frontiersin.orguniprot.org |

Ligand-Receptor Interaction Fingerprints and Conformational Dynamics

The ligand-specific voltage sensitivity of mu-opioid receptors is closely correlated with distinct ligand-receptor interaction patterns, which can be analyzed through computational methods such as fingerprint analysis frontiersin.orguniprot.org. This technique converts the interactions between a ligand and its receptor into a numerical string, or vector, allowing for detailed comparison and classification of binding modes frontiersin.orguniprot.org.

For this compound, its interaction fingerprint is comparable to those compounds that exhibit a decrease in Gαi activation upon depolarization frontiersin.orguniprot.org. Further association analysis of this compound's binding revealed a weak hydrogen bond with Tyrosine 326 (Y3267.43) and an interaction with Lysine 233 (K2335.39) within the mu-opioid receptor frontiersin.orguniprot.org. Interestingly, these specific interactions are associated with the opposite direction of the voltage effect observed for this compound, potentially explaining the relatively small magnitude of its voltage-dependent Gαi activation change frontiersin.orguniprot.org. Principal component analysis (PCA) is employed to reduce the dimensionality of these interaction fingerprints, revealing key residues and regions within the receptor that contribute most significantly to the observed ligand-specific voltage sensitivity frontiersin.orguniprot.org. This integrated approach of computational modeling and experimental validation provides a deeper understanding of how subtle differences in ligand-receptor interactions translate into varied functional responses under fluctuating membrane potentials frontiersin.orguniprot.org.

Table 2: Key Ligand-Receptor Interactions and Voltage Sensitivity Correlation

| Ligand | Voltage Effect on Gαi Activation | Key Interactions (this compound) | Correlation to Voltage Effect | Reference |

| This compound | Decrease upon depolarization | Weak H-bond with Y3267.43, Interaction with K2335.39 | These interactions define the opposite direction of voltage effect, possibly explaining small voltage effect. | frontiersin.orguniprot.org |

| Other Opioids | Varies (Increase/Decrease) | Distinct interaction patterns identified via fingerprint analysis | Voltage sensitivity correlates with predicted ligand-receptor interaction pattern. | frontiersin.orguniprot.org |

Chemical Synthesis and Structural Investigations

Synthetic Pathways and Chemical Modifications of Meptazinol

An enantioselective synthesis of (S)-meptazinol has also been reported, starting from commercially available ethyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This 14-step synthesis involves a novel ring expansion of 2-azabicyclo[4.1.0]heptanes, providing an effective entry to the 3,3-disubstituted azepane core. acs.orgresearchgate.netacs.org

Development of Novel this compound Analogues and Derivatives

Structural modifications of this compound have led to the development of various analogues and derivatives with altered pharmacological properties. For instance, bis-(-)-nor-meptazinol derivatives, where two this compound rings are linked by a spacer, have been synthesized and investigated as acetylcholinesterase inhibitors. researchgate.netresearchgate.net The length of the alkylene chain linker in these bis-(-)-nor-meptazinols significantly influences their acetylcholinesterase inhibitory activities. researchgate.net

Further modifications have involved the introduction of functional groups, such as a hydroxyl group at the 4-position of the azepane ring, followed by resolution to obtain specific stereoisomers. iucr.org

Prodrug Design Strategies (e.g., Coumarin-based prodrugs)

To address issues such as the first-pass effect and improve oral bioavailability, prodrug strategies have been applied to this compound. One approach involves the synthesis of this compound benzoyl esters as prodrugs. nih.gov Studies have shown that certain benzoyl ester prodrugs exhibit improved bioavailability compared to the parent drug. nih.gov

Coumarin-based prodrug systems have also been explored for this compound. sigmaaldrich.comnih.govresearchgate.net A specific coumarin-based prodrug, a (Z)-3-[2-(propionyloxy)phenyl]-2-propenoic ester of this compound, was designed and synthesized. nih.govresearchgate.net This prodrug demonstrated a notable increase in oral bioavailability in rats compared to this compound. nih.govresearchgate.net The design of such prodrugs is often based on known coumarin-based prodrug systems that utilize a lactonization-facilitated release mechanism. researchgate.net This mechanism can enhance the therapeutic potency of polar drugs by modulating their hydrophilicity and altering their metabolism. researchgate.net The rate of release of the active component from coumarin-based prodrugs can be modified by varying functional groups on the coumarin (B35378) nucleus. researchgate.net

The development of prodrugs for this compound is particularly relevant given that the liver first-pass effect is significant, leading to rapid glucuronidation or sulfation of the phenolic hydroxyl group and subsequent excretion, resulting in relatively low oral bioavailability (around 8%). google.com Furthermore, studies indicating that the (-)-enantiomer of this compound has significantly higher inhibitory activity towards acetylcholinesterase compared to the (+)-enantiomer highlight the potential for developing prodrugs specifically of the levorotatory form to enhance efficacy. google.com

Stereochemical Analysis and Conformational Studies

This compound contains a stereocenter, leading to the existence of two enantiomers: the (R)-enantiomer and the (S)-enantiomer. wikipedia.org While this compound is often marketed as a racemate (a 1:1 mixture of both enantiomers), studies have shown that the enantiomers can possess different pharmacological properties. uni-regensburg.dewikipedia.org Specifically, the acetylcholinesterase inhibition activity, which contributes to its analgesic effect, is primarily attributed to the S-(-)-meptazinol enantiomer. uni-regensburg.de

Investigation of this compound Isomers and Conformers

Investigations into the stereochemistry of this compound have involved the synthesis and analysis of its individual enantiomers. The absolute configuration of this compound derivatives has been determined, for instance, through methods involving resolution with chiral acids like D-tartaric acid. iucr.org

Conformational studies are crucial for understanding how the three-dimensional structure of this compound relates to its activity. This compound, with its seven-membered azepane ring, can exist in various conformations. iucr.org

Computational Modeling of Molecular Conformations

Computational modeling techniques, such as molecular modeling approaches and ab initio calculations, complement experimental spectroscopic studies in understanding this compound's conformations and their biological relevance. researchgate.netresearchgate.netnih.govtandfonline.com

Molecular dynamic simulations and ab initio calculations have been employed to investigate the stability and relevance of the identified conformers of (-)-meptazinol hydrochloride in solution. researchgate.nettandfonline.com These computational methods have helped propose that the pharmacophoric conformer of (-)-meptazinol might be a conformer with less favorable energy rather than the lowest energy conformer. researchgate.nettandfonline.com Computational modeling, including molecular docking and fingerprint analysis, is also used to evaluate the binding poses of this compound and other opioid ligands with opioid receptors, providing insights into their interactions at a molecular level. nih.gov

Crystal structure analysis of this compound derivatives can also provide insights into preferred conformations in the solid state. For a this compound derivative, the azepane ring has been observed to adopt both twist-chair and chair conformations in the crystal structure, with the twist-chair being the major and generally more stable conformer for seven-membered rings. iucr.org The benzene (B151609) ring substituent has been observed to be axially substituted on the heterocyclic ring, resulting in a folded conformation of the cation. iucr.org

Data from conformational studies using NMR and computational methods can be summarized in tables, detailing observed conformers, their relative populations (if determined), and key dihedral angles or structural features. For example, NMR results can indicate the presence and approximate amounts of different conformers in solution. researchgate.netnih.gov

Here is a table summarizing some conformational findings:

| Enantiomer/Salt | Method(s) Used | Key Conformational Findings | Source |

| (+)-Meptazinol (in solution) | NMR, Molecular Modeling (SYBYL) | Two conformers (Conformer-I and Conformer-II) detected in similar amounts; limited interconversion. | researchgate.netnih.gov |

| (-)-Meptazinol hydrochloride (in solution) | NMR, Molecular Dynamics, Ab initio calculations | Two different and naturally stable conformers identified; difficult interconversion. | researchgate.nettandfonline.com |

| This compound derivative (in crystal) | X-ray Crystallography | Azepane ring adopts twist-chair (major) and chair (minor) conformations; folded cation conformation. | iucr.org |

These studies collectively contribute to a deeper understanding of how the chemical structure and flexibility of this compound influence its interactions with biological targets.

Structure-Activity Relationship (SAR) Studies

SAR studies on this compound aim to understand how modifications to its chemical structure influence its pharmacological activity, particularly its analgesic effects mediated through opioid receptors and its interaction with acetylcholinesterase.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

While specific QSAR/QSPR studies focusing solely on this compound's opioid activity are not extensively detailed in the provided results, the principles of QSAR/QSPR have been applied in related research involving this compound derivatives and similar chemical classes tandfonline.combiosciencetrends.comacs.orgscispace.com. QSAR/QSPR involves developing mathematical models that relate chemical structure (represented by molecular descriptors) to biological activity or physicochemical properties biosciencetrends.comscispace.com.

One study utilized 3D QSAR analysis of carbamate-type AChE inhibitors to build a pharmacophore model, which then guided the selection of (-)-meptazinol as a scaffold for designing new dual-target inhibitors tandfonline.com. This indicates that QSAR methodologies can be employed to predict and understand the activity of this compound-based compounds.

Impact of Structural Modifications on Receptor Binding and Functional Activity

Structural modifications to the this compound scaffold can significantly impact its interaction with opioid receptors and other targets like acetylcholinesterase. This compound's activity as an AChE inhibitor is primarily associated with the (-)-enantiomer sigmaaldrich.comresearchgate.net. This highlights the importance of stereochemistry in determining the pharmacological profile of this compound.

Studies on bis-(-)-nor-meptazinol derivatives, where two (-)-nor-meptazinol monomers are linked, have shown that the length of the alkylene linker chain influences their AChE inhibitory activities researchgate.netgoogle.com. For instance, a derivative with a nonamethylene tether exhibited significantly enhanced inhibition of both AChE and butyrylcholinesterase compared to (-)-meptazinol researchgate.net. Crystallographic studies of a bis-(-)-nor-meptazinol derivative in complex with Torpedo californica acetylcholinesterase revealed that the ligand spans the active-site gorge, with different moieties binding to distinct sites within the enzyme researchgate.net. This provides detailed insight into the molecular interactions driving the AChE inhibitory activity of modified this compound structures.

Regarding opioid receptor interactions, this compound is known to be a partial agonist at the μ1 opioid receptor sigmaaldrich.comrndsystems.comcambridge.org. Its mixed agonist/antagonist properties contribute to a potentially lower risk of dependence compared to full μ agonists wikipedia.orghmdb.ca. Research using molecular docking and cellular assays has investigated the binding modes of various opioids, including this compound, at the μ-opioid receptor biorxiv.orgelifesciences.org. These studies analyze interaction fingerprints between the ligand and the receptor to understand how structural differences influence binding and subsequent receptor activation biorxiv.orgelifesciences.org. This compound, along with other ligands like methadone and fentanyl, displayed a decrease in μ-opioid receptor activation upon depolarization of the membrane potential, contrasting with ligands like morphine and buprenorphine which showed increased activation biorxiv.orgelifesciences.org. This suggests that structural features of this compound influence its interaction with the receptor in a way that affects the receptor's voltage sensitivity biorxiv.orgelifesciences.org.

Preclinical Pharmacological Studies

In Vivo Antinociception Models

Preclinical studies utilizing various in vivo models, primarily in rodents, have been instrumental in characterizing the antinociceptive effects of meptazinol. These models assess the ability of a compound to reduce sensitivity to painful stimuli.

Rodent Pain Models (e.g., Tail-Flick Test, Mouse Writhing Assay, Tail Immersion Test)

This compound has demonstrated antinociceptive activity in several standard rodent pain models. In the mouse writhing assay, which is sensitive to peripherally and centrally acting analgesics, this compound has been shown to attenuate writhing responses induced by noxious stimuli. nih.gov The tail-flick test and tail immersion test, which primarily assess spinal and supraspinal analgesia, have also been used to evaluate this compound's effects. In the tail-flick assay in rats and mice, this compound increased nociceptive thresholds. nih.govnih.gov Similarly, in the mouse tail immersion test, this compound attenuated responses to thermal stimuli. nih.govtargetmol.com Studies have indicated that this compound can evoke larger increases in nociceptive thresholds in mice compared to rats in these models. nih.govtargetmol.com

Data from rodent models illustrate the efficacy of this compound in reducing pain-like behaviors. For instance, studies have compared the antinociceptive responses of this compound with other opioids like morphine in these models. nih.gov

Assessment of Supraspinal vs. Spinal Mechanisms of Action

Investigations into the mechanisms underlying this compound's antinociceptive effects have explored both supraspinal and spinal sites of action. Evidence suggests that this compound's analgesic activity involves both central and possibly peripheral mechanisms. wfsahq.orgpatsnap.com

Studies involving spinal transection in mice have provided insights into the contribution of supraspinal centers to this compound-induced analgesia. Spinal transection has been shown to eliminate the analgesic activity of high doses of this compound in the tail-flick assay in mice, implying a significant supraspinal mechanism of action in this species. nih.gov

Furthermore, the involvement of opioid receptors at both supraspinal and spinal levels has been investigated. This compound's interaction with μ-opioid receptors in the central nervous system, including areas like the brainstem and spinal cord dorsal horn, is considered critical for its analgesic effects. patsnap.commdpi.com

In Vitro and Ex Vivo Tissue Studies

In vitro and ex vivo studies using isolated tissues and cellular preparations have been crucial for understanding this compound's interactions with opioid receptors and its effects on cellular signaling pathways.

Isolated Tissue Preparations for Receptor Activity Assessment

Isolated tissue preparations, such as the guinea-pig isolated ileum and mouse isolated vas deferens, are commonly used to assess opioid receptor activity. These tissues express opioid receptors, and compounds can be tested for their ability to modulate electrically induced contractions or other responses mediated by these receptors. nih.govnih.gov

Studies using these preparations have shown that this compound acts as an agonist on opioid receptors, with its action on mouse vas deferens being quantitatively similar to that on guinea-pig ileum. nih.govnih.gov These studies have also suggested that this compound might act as a functional antagonist in these preparations under certain conditions. nih.gov

Cellular Assays for Receptor Activation and Signaling

Cellular assays, such as those measuring G protein activation (e.g., [³⁵S]GTPγS binding) and arrestin recruitment, have been used to evaluate the efficacy of this compound at μ-opioid receptors. Studies have shown that this compound produces a lower maximum response in assays measuring G protein activation compared to full agonists like DAMGO. nih.gov this compound has also been shown to exhibit a decrease in Gαi activation upon depolarization in cellular FRET measurements. elifesciences.orgbiorxiv.org

Neuropharmacological Investigations in Animal Models

Beyond basic antinociception, neuropharmacological studies in animal models have explored other central nervous system effects of this compound and its interactions with different neurotransmitter systems, particularly the cholinergic system.

The analgesic action of this compound is not solely attributed to its opioid activity; a cholinergic component has also been implicated. wfsahq.orgpatsnap.comcambridge.orgoup.com Studies investigating the effects of cholinergic antagonists like scopolamine (B1681570) on this compound-induced antinociception have provided evidence for this dual mechanism. nih.govoup.com Scopolamine has been shown to attenuate the antinociceptive effects of this compound in some animal models, particularly in the mouse tail immersion test. nih.govtargetmol.comoup.com This suggests that this compound's interaction with cholinergic pathways contributes to its analgesic profile. wfsahq.orgpatsnap.comcambridge.org The (-)-enantiomer of this compound has been found to inhibit acetylcholinesterase, which may contribute to its cholinergic effects. oup.comrndsystems.com

Neuropharmacological studies have also examined this compound's effects on other physiological parameters in animals. For example, studies in rats have investigated the cardiovascular effects of this compound, noting that it can increase mean arterial pressure in models of hemorrhagic shock, similar to naloxone. nih.gov Investigations into the antiarrhythmic actions of this compound in rat models of acute myocardial ischemia have shown that it can reduce the incidence of ventricular extrasystoles and ventricular fibrillation. bps.ac.uk

Central Nervous System Effects Beyond Antinociception (e.g., Locomotor Activity, Sedation)

While known for its analgesic effects, preclinical studies have also explored other central nervous system (CNS) effects of this compound. Unlike some other opioids, this compound has been reported not to alter locomotor activity and did not cause sedation in animal models. nih.gov This appears to be related to its inability to decrease dopamine (B1211576) release in the mouse striatum, thus not significantly affecting dopaminergic transmission. nih.gov Furthermore, this compound did not influence the brain's reward circuit, suggesting it does not trigger dysphoria and aversion, unlike typical κ opioid agonists. nih.gov

Role of Cholinesterase Inhibition by this compound Derivatives

Research has investigated this compound derivatives for their potential role in inhibiting cholinesterase enzymes, particularly acetylcholinesterase (AChE). This area of research is relevant to neurodegenerative disorders like Alzheimer's disease (AD), where cholinergic deficits are observed. nih.gov

Studies have designed and synthesized bis-(-)-nor-meptazinol derivatives, introducing metal chelating pharmacophores. nih.gov Two such derivatives, ZLA and ZLB, demonstrated inhibitory activity against human AChE in vitro, with IC₅₀ values of 9.63 μM and 8.64 μM, respectively. nih.gov These derivatives were also shown to prevent AChE-induced amyloid-β (Aβ) aggregation. nih.gov Molecular docking analysis suggested that these compounds interact with both the catalytic and peripheral anionic sites of AChE. nih.gov

Further studies on (-)-meptazinol carbamates, such as dimethylcarbamate (B8479999) (42) and phenylcarbamate (43), have shown them to be potent cholinesterase inhibitors. tandfonline.com Compound 42 inhibited mouse brain AChE with an IC₅₀ value of 6.93 nM, demonstrating significantly higher potency compared to rivastigmine (B141) and the parent compound (-)-meptazinol. tandfonline.com Compound 43 also showed enhanced inhibitory activity. tandfonline.com These carbamates acted as pseudo-irreversible inhibitors through carbamoylation of the enzyme. tandfonline.com

The crystal structure of a complex of Torpedo californica acetylcholinesterase with a bis-(-)-nor-meptazinol derivative revealed that the derivative spans the active-site gorge, with one this compound moiety disrupting the catalytic triad (B1167595) by forming a hydrogen bond with His440. acs.orgrcsb.org The second this compound moiety binds at the peripheral anionic site. acs.orgrcsb.org

| Compound | In vitro AChE Inhibition (IC₅₀) |

| (-)-Meptazinol | 41 µM tandfonline.com |

| Bis-(-)-nor-meptazinol derivative (ZLA) | 9.63 μM (human AChE) nih.gov |

| Bis-(-)-nor-meptazinol derivative (ZLB) | 8.64 μM (human AChE) nih.gov |

| (-)-Meptazinol dimethylcarbamate (42) | 6.93 nM (mouse brain AChE) tandfonline.com |

| (-)-Meptazinol phenylcarbamate (43) | 31.6 nM (mouse brain AChE) tandfonline.com |

| Bis-(-)-nor-meptazinol compound (A=CH₂, n=9) | nM level (AChE and BChE) google.com |

Note: IC₅₀ values can vary depending on the source of the enzyme and experimental conditions.

Neuronal Protection Studies with this compound Hybrids (e.g., Nrf2/Antioxidant Enzyme Pathway Activation)

Investigations into this compound hybrids have explored their potential for neuronal protection, particularly in the context of oxidative stress, which is implicated in neurodegenerative diseases like Alzheimer's disease. researchgate.netnih.gov

A novel (-)-meptazinol-serotonin hybrid (Mep-S) has been studied for its neuroprotective effects. researchgate.netnih.govresearchgate.net In human SH-SY5Y cells, Mep-S protected against hydrogen peroxide (H₂O₂)-induced neuronal apoptosis by restoring mitochondrial membrane potential and inhibiting caspase-3 activation. nih.govnih.gov It also attenuated oxidative stress by reducing reactive oxygen species (ROS) levels and enhancing glutathione (B108866) (GSH) production and superoxide (B77818) dismutase (SOD) activity. nih.govnih.gov

Mechanistically, Mep-S was found to promote the nuclear translocation of nuclear factor E2-related factor-2 (Nrf2) in H₂O₂-challenged cells. researchgate.netnih.govnih.gov This effect was associated with a reduction in Kelch-like ECH-associated protein-1 (Keap1) levels and an increase in Akt phosphorylation, leading to the activation of the Nrf2/antioxidant enzyme pathway. researchgate.netnih.govnih.gov Activation of this pathway results in the transcriptional induction of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinine (B1679958) oxidoreductase-1 (NQO-1), contributing to enhanced oxidant resistance and protection against neuronal apoptosis. researchgate.netnih.govnih.gov Molecular docking analysis suggested that Mep-S may disrupt the protein-protein interactions between Keap1 and Nrf2. nih.gov

In an in vivo mouse model, Mep-S attenuated scopolamine-caused cognitive deficits and inhibited apoptotic neuronal death. nih.gov It also counteracted scopolamine-induced impairment of total antioxidant capacity and reduction in antioxidant enzyme expression in the brain. nih.gov

Preclinical Metabolic Fate and Enzyme Interaction Studies

Preclinical Metabolic Fate and Enzyme Interaction Studies

In Vitro Metabolism Pathways (e.g., Hepatic Enzymes)

Preclinical and clinical pharmacokinetic studies indicate that this compound undergoes significant metabolism. tandfonline.comnih.gov The major metabolic route involves conjugation of the phenolic function in the molecule, primarily through glucuronidation and sulphation. tandfonline.comnih.gov These phase II metabolic reactions typically occur in the liver, although other tissues like the gastrointestinal tract, kidney, and lung can also contribute to drug metabolism. rsc.org In vitro metabolism studies often utilize liver enzyme preparations such as S9 supernatants, microsomes, or hepatocytes to assess metabolic pathways. rsc.org

Investigations of First-Pass Metabolism

This compound is subject to substantial hepatic first-pass metabolism following oral administration. tandfonline.compsu.edu This extensive first-pass effect results in low oral bioavailability, reported to be between 4.5% and 8.7% in healthy subjects. tandfonline.comnih.govpsu.eduoup.com Rectal administration leads to higher bioavailability (15.5%) compared to oral administration, while intramuscular administration results in total systemic availability. tandfonline.comnih.gov Delayed gastric emptying has been found to lead to slower absorption and lower bioavailability due to increased first-pass metabolism. tandfonline.com

Enzyme Inhibition and Induction Studies with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes playing a crucial role in the oxidative metabolism of many drugs. rsc.orgnih.gove-century.us While the major metabolic pathway for this compound is conjugation tandfonline.comnih.gov, the potential for interaction with CYP enzymes through inhibition or induction is a relevant aspect of preclinical investigation to assess potential drug-drug interactions. rsc.orgnih.gov

Information directly detailing specific in vitro or preclinical studies on this compound's inhibition or induction of specific cytochrome P450 enzymes is limited in the provided search results. However, the general principles of drug metabolism by CYP enzymes highlight their importance in the biotransformation of many compounds and the potential for interactions when co-administered with other drugs. rsc.orgnih.gov Some opioids are known to be metabolized by CYP enzymes like CYP2D6 and CYP3A4. uni-goettingen.de Drugs that influence liver enzyme activity, such as certain antibiotics, antifungals, and antiepileptics, can affect the metabolism of other medications. patsnap.com

Advanced Research Methodologies and Techniques

Biochemical and Biophysical Techniques for Ligand-Receptor Interaction Analysis

Understanding how meptazinol interacts with its target receptors at a molecular level is fundamental to its pharmacological characterization. Biochemical and biophysical techniques offer insights into binding affinity, selectivity, and the conformational changes induced upon ligand binding.

Fluorescence Resonance Energy Transfer (FRET) has been employed to investigate the activation of mu opioid receptors (MOR) by this compound, particularly in the context of ligand-specific voltage sensitivity. FRET-based single-cell recordings have shown that this compound induces Gαi activation. nih.govsemanticscholar.org These studies have revealed that this compound, along with other ligands like methadone and fentanyl, causes a voltage-dependent decrease in Gαi activation upon depolarization of the membrane potential. nih.govelifesciences.orgbiorxiv.org This is in contrast to ligands like morphine, which show an increase in activation upon depolarization. nih.govsemanticscholar.orgelifesciences.org FRET-based assays, often conducted under whole-cell voltage clamp conditions, allow for the monitoring of G protein activity and provide experimental corroboration for predicted ligand-receptor interactions. nih.govelifesciences.orgelifesciences.org

Computational Chemistry and Molecular Modeling

Computational approaches, such as molecular docking and dynamics simulations, play a significant role in predicting and analyzing the interaction of this compound with its biological targets at an atomic level. These methods complement experimental data by providing structural insights and aiding in the design of novel compounds.

Molecular docking has been utilized to investigate the binding mode of this compound and its derivatives with various enzymes, including acetylcholinesterase (AChE). nih.govdntb.gov.uaplos.orgplos.org Studies have explored the interaction of (-)-meptazinol with the catalytic site of AChE, suggesting binding through hydrophobic interactions and a hydrogen bond. nih.gov Molecular docking has also been applied in the study of bis-meptazinol derivatives as potential AChE inhibitors, predicting their binding to both catalytic and peripheral sites. capes.gov.br Beyond enzymes, molecular docking calculations have been performed to analyze the predicted binding poses of this compound and other opioid ligands within the mu opioid receptor, correlating these poses with observed voltage sensitivity. nih.govelifesciences.orgbiorxiv.org Molecular dynamics simulations have been used in conjunction with experimental techniques like NMR to investigate the conformations of this compound in solution and their potential relevance to its biological activity. researchgate.nettandfonline.comresearchgate.net These simulations can help understand the flexibility of this compound's structure and how it might adopt different conformations to interact with various targets. tandfonline.com

Pharmacophore mapping involves identifying the essential features of a molecule required for its biological activity. This technique has been applied to this compound to understand its analgesic properties in relation to established opioid pharmacophores. Studies have suggested that (+)-meptazinol might possess mixed analgesic pharmacophores, potentially explaining its complex pharmacological profile. researchgate.netnih.gov Different conformers of (+)-meptazinol have been fitted into established opioid pharmacophores to assess their potential interactions. researchgate.netnih.gov Virtual screening, often guided by pharmacophore models or docking simulations, is a computational technique used to search large databases of compounds for potential ligands. While the provided search results specifically mention virtual screening in the context of identifying novel AChE inhibitors based on this compound derivatives or in broader drug discovery efforts, they highlight the applicability of this method in identifying compounds with desired interaction profiles based on computational predictions. nih.govplos.orgplos.orgcore.ac.uk

Analytical Chemistry Methods for this compound and Metabolite Detection

Accurate detection and quantification of this compound and its metabolites in biological matrices are essential for pharmacokinetic studies, toxicological analysis, and monitoring. Various analytical chemistry methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its metabolites. Different detection methods have been coupled with HPLC, including diode-array detection (DAD), fluorescence detection, and mass spectrometry (MS). oup.comoup.comresearchgate.netnih.govtandfonline.comrsc.orgeurasianjournals.com

HPLC-DAD has been employed for both qualitative and quantitative analysis of this compound in biological samples like blood and urine. oup.comoup.com This method allows for detection based on the compound's UV absorption spectrum. oup.comoup.com

HPLC with fluorescence detection offers sensitivity for this compound quantification in plasma. researchgate.netrsc.org Methods have been developed involving extraction from plasma and analysis using specific columns and mobile phases. researchgate.nettandfonline.com Detection limits as low as 2 ng/ml in plasma have been reported using fluorescence detection. researchgate.nettandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provide high specificity and sensitivity for the detection and quantification of this compound and its metabolites. oup.comoup.comnih.govresearchgate.netnih.gov LC-MS has been used for qualitative confirmation of this compound presence. oup.comoup.com LC-MS/MS methods have been developed for the quantification of this compound in human plasma, with reported linear ranges and limits of quantification. nih.gov These methods often involve sample preparation steps like liquid-liquid extraction. nih.gov LC-MS/MS has also been applied to the determination of this compound derivatives in plasma for pharmacokinetic studies. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID) has also been mentioned in toxicological analysis where this compound was detected alongside other substances like ethanol. oup.comoup.com

Methods have also been developed to determine this compound and its glucuronide metabolite in plasma and urine, often involving hydrolysis of the conjugate metabolite. researchgate.nettandfonline.com Stereoselective aspects of this compound metabolism have been investigated using HPLC with chiral columns to separate enantiomers. nih.gov

Here is a summary of some analytical methods and their applications:

| Method | Application | Matrix | Detection Limit (examples) | References |

| HPLC-DAD | Qualitative and quantitative analysis | Blood, Urine | Not specified | oup.comoup.com |

| HPLC-Fluorescence Detection | Quantification | Plasma | 2 ng/ml (plasma) | researchgate.nettandfonline.comrsc.org |

| LC-MS | Qualitative detection | Biological samples | Not specified | oup.comoup.com |

| LC-MS/MS | Quantification | Plasma | 0.2925 ng/ml (plasma) | nih.govnih.gov |

| GC-FID | Detection (in toxicological screens) | Biological samples | Not specified | oup.comoup.com |

| RP-HPLC (UV Detection) | Content determination in bulk and dosage form | - | 20 ng | eurasianjournals.com |

These analytical techniques are crucial for supporting research into this compound's pharmacokinetics, metabolism, and toxicological profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative analysis of this compound in biological samples such as plasma and urine. Various HPLC methods have been developed for this purpose, often employing fluorescence or diode array detection (DAD).

One reported HPLC method for quantitating this compound and its glucuronide metabolite in plasma and urine involves extraction from plasma under alkaline conditions using methylene (B1212753) chloride. tandfonline.comtandfonline.comresearchgate.net Urine samples can be analyzed directly after adding an internal standard. tandfonline.comtandfonline.com This method utilizes an Ultrasphere Si column with an aqueous mobile phase consisting of 65% acetonitrile (B52724) and 5 mM dibasic ammonium (B1175870) phosphate (B84403) at pH 7.0, with a flow rate of 1.0 mL/min. tandfonline.comtandfonline.com Fluorescence detection is typically set at excitation and emission wavelengths of 275 nm and 315 nm, respectively. tandfonline.comtandfonline.com This method has demonstrated detection limits of 2 ng/mL in plasma and 50 ng/mL in urine for this compound and the hydrolyzed glucuronide, respectively, with coefficients of variation less than 10% for interday and intraday precision. tandfonline.comtandfonline.com It has been successfully applied in pharmacokinetic studies. tandfonline.comtandfonline.com

Another HPLC-DAD method used for qualitative and quantitative detection of this compound in postmortem samples employed a Phenomenex Synergi 4 µ Fusion column with a guard column, maintained at 25°C. oup.comoup.com The mobile phase and flow rate were also specified for this analysis. oup.com The racemic (±)-meptazinol showed a retention time of 5.6 min and a retention index of 162 relative to other standards. oup.comoup.com A separate quantitative HPLC-DAD method using a Phenomenex Gemini column had a this compound retention time of 2.15 min, with the internal standard desipramine (B1205290) eluting at 5.81 min. oup.comoup.com This method was linear in the range of 0.078–10 mg/L in equine plasma with an r² > 0.99, and the LOD and LOQ were 0.03 and 0.11 mg/L, respectively. oup.com

Table 1 summarizes typical chromatographic conditions reported for HPLC analysis of this compound.

| Parameter | Value (Example 1) | Value (Example 2) |

| Column | Ultrasphere Si | Phenomenex Synergi 4 µ Fusion / Phenomenex Gemini |

| Mobile Phase | 65% Acetonitrile, 5 mM Dibasic Ammonium Phosphate (pH 7.0) | Various (e.g., mobile phase A buffer and phase B) oup.comoup.com |

| Flow Rate | 1.0 mL/min tandfonline.comtandfonline.com | 0.8 mL/min or 2 mL/min oup.comoup.com |

| Detection | Fluorescence (Ex 275 nm, Em 315 nm) tandfonline.comtandfonline.com | DAD oup.comoup.com |

| Retention Time | - | 5.6 min (qualitative), 2.15 min (quantitative) oup.comoup.com |

| Detection Limit | 2 ng/mL (plasma), 50 ng/mL (urine) tandfonline.comtandfonline.com | 0.03 mg/L (plasma, quantitative) oup.com |

| Linear Range | - | 0.078–10 mg/L (plasma) oup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique providing both separation and highly sensitive detection of this compound and its metabolites. It is often used for confirmation and quantitative analysis, particularly in complex biological matrices.

An LC-MS assay for confirming this compound presence detected by HPLC-DAD utilized an AB Sciex 3200 Qtrap with an Agilent 1200 series HPLC system. oup.com A Phenomenex Gemini column was used for analysis. oup.com The mobile phase involved an acetonitrile gradient, and ionization was achieved with a Turbo V electrospray source. oup.comoup.com LC-MS/MS data were acquired in positive enhance mass spectrum (EMS) mode with information-dependent enhanced product ion (EPI) scanning. oup.com this compound had a retention time of 4.5 min in this system. oup.comoup.com

A rapid and sensitive LC-MS/MS method was also developed and validated for the determination of Meserine, a this compound derivative, in rat plasma. nih.gov This method used a Zorbax SB-Aq column with an isocratic mobile phase of methanol (B129727) and water containing ammonium formate (B1220265) and formic acid. nih.gov Detection was performed by positive electrospray ionization in multiple reaction monitoring (MRM) mode. nih.gov The lower limit of quantification (LLOQ) was 1 ng/mL, with a linear range of 1-1,000 ng/mL. nih.gov The method demonstrated good intraday and interday precision and high extraction recoveries in brain homogenate. nih.gov

Table 2 summarizes typical parameters reported for LC-MS/MS analysis of this compound and its derivatives.

| Parameter | Value (Example 1 - this compound) | Value (Example 2 - Meserine) |

| Instrument | AB Sciex 3200 Qtrap with Agilent 1200 HPLC oup.com | LC-MS/MS system nih.gov |

| Column | Phenomenex Gemini oup.com | Zorbax SB-Aq (2.1 × 100 mm, 3.5 µm) nih.gov |

| Mobile Phase | Acetonitrile gradient with ammonium formate/formic acid oup.comoup.com | Methanol and water (70:30, v/v) with 10 mM ammonium formate and 0.3% formic acid nih.gov |

| Flow Rate | 0.8 mL/min oup.comoup.com | 0.25 mL/min nih.gov |

| Ionization Source | Turbo V electrospray source oup.comoup.com | Positive electrospray ionization nih.gov |

| Detection Mode | EMS and EPI scanning oup.com | Multiple Reaction Monitoring (MRM) nih.gov |

| Retention Time | 4.5 min oup.comoup.com | 4 min nih.gov |

| LLOQ | - | 1 ng/mL nih.gov |

| Linear Range | - | 1-1,000 ng/mL nih.gov |

Electrophysiological Studies for Ion Channel Modulation

Electrophysiological studies are employed to investigate the effects of this compound on ion channels, which are critical for neuronal excitability and signal transmission. Research suggests that opioids, including partial agonists like this compound, can interact directly with cardiac and neuronal ion channels. rpsg.org.uk

Opioid receptor agonists and antagonists have been shown to exert Na⁺ and K⁺ ion channel blocking properties in cardiac preparations. rpsg.org.uk In neuronal tissue, studies suggest both opioid receptor-mediated and non-opioid receptor-mediated actions of these compounds on ion channel function. rpsg.org.uk Voltage-gated Na⁺ channels are involved in membrane depolarization and action potential conduction. rpsg.org.uk K⁺ channels are responsible for cell membrane repolarization. rpsg.org.uk

Studies using the opioid receptor partial agonist this compound have indicated a direct interaction with cardiac ion channels. rpsg.org.uk While the precise mechanisms of this compound's interaction with specific ion channels like potassium and calcium channels require further dedicated investigation, the broader class of opioids has been shown to modulate these channels. For instance, activation of opioid receptors can lead to the activation of potassium channels (such as G-protein gated inwardly rectifying potassium channels – GIRK) and inhibition of calcium conductance, including the blocking of calcium channels (P/Q-type, N-type, and L-type), which reduces intracellular calcium concentration and suppresses neurotransmitter release. mdpi.comphysiology.orgbiotechniques.com Some studies on other opioid agonists have demonstrated direct blocking effects on Na⁺ and K⁺ channels in isolated cardiac myocytes. rpsg.org.uk

Research on µ-opioid receptor agonists has also explored their interaction patterns and voltage sensitivity, revealing that different ligands can exhibit distinct responses to changes in membrane potential, potentially through differential interactions with various receptor helices. elifesciences.org this compound, among other ligands, displayed a decrease in µ-opioid receptor activation upon depolarization in electrophysiological assays using HEK293 cells. elifesciences.orgresearchgate.net This contrasts with ligands like morphine, which showed increased receptor activation upon depolarization. elifesciences.orgresearchgate.net These findings highlight the complexity of opioid interactions with receptors and their downstream effects on ion channel modulation.

While direct electrophysiological studies specifically detailing this compound's modulation of potassium and calcium channels are less extensively reported in the provided search results compared to analytical methods, the known mechanisms of opioid action on ion channels and the reported direct interaction of this compound with cardiac ion channels suggest that these are relevant areas of investigation for understanding its full pharmacological profile. rpsg.org.ukmdpi.comphysiology.org Ion channels, including sodium, calcium, and potassium channels, are recognized as major drug targets for modulating pain sensation and controlling chronic pain. mdpi.comfrontiersin.org

Table 3 summarizes key findings related to ion channel modulation by opioids, providing context for potential this compound effects.

| Ion Channel Type | Opioid Effect (General) | Relevance to this compound |

| Potassium Channels (K⁺) | Activation (e.g., GIRK channels), leading to hyperpolarization mdpi.com | Opioid agonists/antagonists show K⁺ channel blocking properties in cardiac tissue. rpsg.org.uk this compound's direct interaction with cardiac ion channels is reported. rpsg.org.uk |

| Calcium Channels (Ca²⁺) | Inhibition/Blocking (e.g., N-type, P/Q-type, L-type), reducing calcium influx and neurotransmitter release mdpi.comphysiology.orgbiotechniques.com | Opioid agonists/antagonists show Na⁺ and K⁺ channel blocking properties in cardiac tissue. rpsg.org.uk this compound's direct interaction with cardiac ion channels is reported. rpsg.org.uk |

| Sodium Channels (Na⁺) | Blocking properties reported for opioid agonists/antagonists in cardiac and neuronal tissue. rpsg.org.uk | Opioid agonists/antagonists show Na⁺ channel blocking properties in cardiac tissue. rpsg.org.uk this compound's direct interaction with cardiac ion channels is reported. rpsg.org.uk |

Future Research Directions and Unanswered Questions

Exploration of Further Opioid and Non-Opioid Receptor Targets

While meptazinol is known for its activity at the μ-opioid receptor, its mixed agonist/antagonist properties suggest potential interactions with other opioid receptor subtypes (delta and kappa) or even non-opioid targets beyond AChE. nih.gov Research into the binding affinity and functional activity of this compound and its metabolites at these various receptors could reveal a more comprehensive understanding of its pharmacological effects. Identifying novel receptor interactions could uncover new therapeutic uses or explain observed clinical effects that are not solely attributable to μ-opioid receptor partial agonism.

Development of Novel this compound-Based Scaffolds for Multi-Targeted Therapy

The inherent ability of this compound to interact with both opioid receptors and AChE makes it a promising scaffold for developing multi-targeted ligands. sigmaaldrich.comresearchgate.netnih.gov Future research could focus on designing and synthesizing novel this compound derivatives or hybrid molecules that simultaneously target multiple pathways involved in complex diseases, such as neurodegenerative disorders or chronic pain. researchgate.netnih.govresearchgate.netnih.govtandfonline.com For instance, this compound-melatonin or this compound-serotonin hybrids have been explored for Alzheimer's therapy, demonstrating dual inhibitory potency towards cholinesterases and antioxidant properties. researchgate.netnih.govnih.gov Developing compounds that can address multiple pathological factors simultaneously may offer improved efficacy and potentially reduced side effects compared to single-target drugs. researchgate.netnih.govresearchgate.net

Mechanistic Insights into Voltage-Dependent Receptor Modulation

Recent studies have indicated that the activity of certain G protein-coupled receptors (GPCRs), including opioid receptors, can be modulated by membrane voltage in a ligand-dependent manner. elifesciences.orgnih.govbiorxiv.orgresearchgate.netresearchgate.net this compound has been observed to show a voltage-dependent decrease in Gαi activation at μ-opioid receptors. elifesciences.orgnih.govbiorxiv.org Further research is needed to fully elucidate the molecular mechanisms by which membrane potential influences this compound's interaction with its targets and the downstream signaling cascades. elifesciences.orgnih.govbiorxiv.orgresearchgate.netresearchgate.net Understanding these voltage-dependent effects could provide valuable insights into the physiological relevance of this compound's activity in excitable tissues like neurons and potentially inform the development of drugs with tailored voltage sensitivity. elifesciences.orgnih.govresearchgate.net

Elucidation of Full Pharmacological Profile Through Systems-Level Preclinical Approaches

To gain a holistic understanding of this compound's effects, future preclinical research should adopt systems-level approaches that integrate data from various biological levels. embopress.orgptfarm.pl This could involve combining transcriptomics, proteomics, metabolomics, and advanced behavioral analyses to assess the global impact of this compound administration on biological systems. embopress.orgptfarm.pl Such comprehensive studies in relevant animal models could reveal off-target effects, identify novel pathways modulated by this compound, and provide a more complete picture of its pharmacological profile beyond its primary targets. embopress.org This is particularly relevant given the recognized limitations of traditional animal models in fully predicting human responses. embopress.org

Applications of Advanced Computational Methods in this compound Research

Computational methods play a crucial role in modern drug discovery and can significantly accelerate this compound research. embopress.orgijpsdronline.comnih.govbuffalo.edubiorxiv.org Future directions include utilizing advanced computational techniques such as molecular dynamics simulations to better understand this compound's binding interactions with its receptors and to predict the impact of structural modifications on binding affinity and efficacy. nih.govbuffalo.eduresearchgate.net In silico pathway analysis and network pharmacology can help identify potential new indications for this compound by mapping its targets onto disease pathways. embopress.orgresearchgate.net Furthermore, computational ethology and machine learning can be integrated with preclinical studies to provide more nuanced and quantitative assessments of behavioral effects. biorxiv.org These computational approaches can guide the rational design of novel this compound-based compounds and prioritize experimental investigations. embopress.orgnih.govbuffalo.eduresearchgate.net

Q & A

Basic Research: How does meptazinol interact with opioid receptors in in vitro tissue models, and what experimental designs are optimal for quantifying its agonist/antagonist effects?

Methodological Answer:

this compound acts as a partial agonist at μ-opioid receptors, with tissue-specific effects observed in guinea pig ileum (GPI) and mouse vas deferens (MVD). Experimental protocols involve:

- Electrical field stimulation to induce twitch responses in isolated tissues, followed by log concentration-tissue state curve generation for this compound and reference agonists (e.g., RX783006) .

- Functional antagonism studies : Co-administration with naloxone (30 nM) to isolate opioid receptor-mediated effects .

- Null equation analysis to calculate affinity constants and relative potency, accounting for tissue-specific receptor capacity and functional interactions .

Key Data : Relative potency of this compound in GPI was underestimated compared to MVD due to tissue-specific antagonism (Table 3 in ).

Advanced Research: How can contradictory data on this compound’s relative potency in GPI vs. MVD be resolved?

Methodological Answer:

Discrepancies arise from:

- Tissue-specific functional antagonism : GPI exhibits non-opioid receptor interactions (e.g., cholinergic pathways) that mask this compound’s agonist effects .

- Indirect measurement techniques : Use of RX783006 as a reference agonist with naloxone co-administration eliminates confounding factors, revealing a 3–6× higher relative potency for this compound in GPI than direct measurements .

- Statistical validation : Apply paired Student’s t-tests to compare log concentration-response curves under varying conditions (agonist alone vs. with antagonists) .

Basic Research: What analytical methods are validated for quantifying this compound enantiomers in pharmaceutical formulations?

Methodological Answer:

- Capillary electrophoresis (CE) with carboxymethyl-β-cyclodextrin (CM-β-CD) :

- HPLC-MS/MS for pharmacokinetic studies in rodents (e.g., brain penetration analysis) .

Advanced Research: How does this compound enhance antiviral immunity via AHI1/IFN-I signaling in depression models?

Methodological Answer:

- In vitro screening : this compound upregulates AHI1 expression in neuronal cells, enhancing IFN-α/β production without affecting viral replication directly .

- In vivo validation :

- Depression models: Chronic unpredictable mild stress (CUMS) in mice induces AHI1 downregulation.

- This compound (10 mg/kg, i.p.) rescues IFN-I signaling, validated via qPCR (AHI1, IFN-β) and Western blot (STAT1 phosphorylation) .

Key limitation : Dose-dependent effects require pharmacokinetic profiling (e.g., brain bioavailability via LC-MS/MS) .

Basic Research: What are the structural determinants of this compound’s binding to μ-opioid receptors?

Methodological Answer:

- Molecular docking simulations : this compound adopts two binding modes in MOR:

- Voltage-clamp fluorometry : Confirms voltage-sensitive agonism, with depolarization (+30 mV) reducing this compound’s efficacy by 40% (vs. 70% for morphine) .

Advanced Research: How can this compound’s pharmacokinetic limitations (e.g., first-pass metabolism) be overcome?

Methodological Answer:

- Prodrug synthesis : Benzoyl esters (e.g., compound 3) reduce hepatic metabolism, improving bioavailability by 2.5× compared to parent drug (rat plasma AUC₀–∞: 320 vs. 128 ng·h/mL) .

- Nasal thermosensible gels :

Basic Research: What statistical frameworks are appropriate for analyzing this compound’s dose-response data in preclinical studies?

Methodological Answer:

- Non-parametric tests : Mann-Whitney U for comparing median pain scores (e.g., labor pain studies) .

- Wilcoxon signed-rank test : Pre- vs. post-treatment effects (e.g., NRS pain scores) .

- ANOVA with Tukey post hoc : For multi-dose comparisons in receptor affinity assays .

Advanced Research: How does this compound’s partial agonism influence opioid tolerance in chronic pain models?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.